molecular formula C12H17NO5S B12620317 Methyl (2S)-2-[(4-methoxybenzene-1-sulfonyl)amino]butanoate CAS No. 918330-64-0

Methyl (2S)-2-[(4-methoxybenzene-1-sulfonyl)amino]butanoate

Katalognummer: B12620317
CAS-Nummer: 918330-64-0
Molekulargewicht: 287.33 g/mol
InChI-Schlüssel: WPVMHKABVWEZQP-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (2S)-2-[(4-methoxybenzene-1-sulfonyl)amino]butanoate is an organic compound characterized by its unique chemical structure It is a derivative of butanoic acid, featuring a sulfonamide group attached to a methoxybenzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-[(4-methoxybenzene-1-sulfonyl)amino]butanoate typically involves the following steps:

    Formation of the sulfonamide: The reaction between 4-methoxybenzenesulfonyl chloride and an appropriate amine under basic conditions forms the sulfonamide intermediate.

    Esterification: The intermediate is then subjected to esterification with methyl butanoate in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can optimize reaction conditions, reduce waste, and improve safety.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2S)-2-[(4-methoxybenzene-1-sulfonyl)amino]butanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Methyl (2S)-2-[(4-methoxybenzene-1-sulfonyl)amino]butanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of Methyl (2S)-2-[(4-methoxybenzene-1-sulfonyl)amino]butanoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity. The methoxybenzene ring can also participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl (2S)-2-[(4-hydroxybenzene-1-sulfonyl)amino]butanoate: Similar structure but with a hydroxyl group instead of a methoxy group.

    Methyl (2S)-2-[(4-chlorobenzene-1-sulfonyl)amino]butanoate: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

Methyl (2S)-2-[(4-methoxybenzene-1-sulfonyl)amino]butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity compared to its analogs.

Eigenschaften

CAS-Nummer

918330-64-0

Molekularformel

C12H17NO5S

Molekulargewicht

287.33 g/mol

IUPAC-Name

methyl (2S)-2-[(4-methoxyphenyl)sulfonylamino]butanoate

InChI

InChI=1S/C12H17NO5S/c1-4-11(12(14)18-3)13-19(15,16)10-7-5-9(17-2)6-8-10/h5-8,11,13H,4H2,1-3H3/t11-/m0/s1

InChI-Schlüssel

WPVMHKABVWEZQP-NSHDSACASA-N

Isomerische SMILES

CC[C@@H](C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)OC

Kanonische SMILES

CCC(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.